methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Antifilarial chemotherapy β-Carboline SAR Acanthocheilonema viteae

For antifilarial SAR programs, aromatization causes a 94%→0% collapse in microfilaricidal activity-making correct compound procurement critical. This compound (4a, Srivastava et al.) is the essential negative-control partner to the highly active tetrahydro analog 3a. • Definitive negative-control: 0% microfilaricidal vs. 94% for tetrahydro congener at 50 mg/kg i.p. (A. viteae) • Direct precursor to 5a: single-step LiAlH₄ reduction yields the only derivative active across all three filarial models • Matched molecular pair with 4-methylphenyl analog (4c): Cl vs. CH₃ substitution drives 0%→94% activity divergence

Molecular Formula C19H13ClN2O2
Molecular Weight 336.8 g/mol
Cat. No. B12531724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Molecular FormulaC19H13ClN2O2
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3
InChIKeyDTWOZTKIUZICRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate: Chemical Identity and Structural Class


Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 113247-16-8) is a fully aromatic β-carboline derivative bearing a 4-chlorophenyl group at position 1 and a carbomethoxy ester at position 3. It belongs to the 1,3-disubstituted-9H-pyrido[3,4-b]indole class, a scaffold extensively investigated for antifilarial, anticancer, and kinase-inhibitory activities [1]. The compound is a yellow solid with a reported melting point of 268–271 °C and a calculated LogP of approximately 4.8 [2]. Synthetically, it is obtained by dehydrogenation (aromatization) of its tetrahydro counterpart over sulfur in refluxing xylene [1].

Why This Compound Cannot Be Replaced by In-Class β-Carboline Analogs


Within the 1,3-disubstituted-β-carboline series, antifilarial activity is exquisitely sensitive to both the oxidation state of the pyrido ring and the electronic character of the 1-aryl substituent. The fully aromatic 4-chlorophenyl methyl ester (target compound, designated 4a in Srivastava et al.) is devoid of antifilarial activity, whereas its tetrahydro congener (3a) exhibits 94% microfilaricidal action, and its 4-methylphenyl aromatic analog (4c) displays 94% microfilaricidal plus 44% macrofilaricidal activity with complete female worm sterilization [1]. These extreme activity cliffs mean that procurement of the correct compound for SAR follow-up, synthetic elaboration, or negative-control experimentation cannot rely on near-neighbor substitution. The quantitative evidence below establishes exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence vs. Closest Analogs


Aromatization Abolishes Antifilarial Activity: Aromatic vs. Tetrahydro Comparison

In a direct head-to-head comparison within the same study, the fully aromatic target compound (designated 4a) was found to be completely inactive as an antifilarial agent, while its direct tetrahydro precursor (3a, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate) exhibited 94% microfilaricidal activity, 39% macrofilaricidal activity, and sterilization of all surviving female worms against Acanthocheilonema viteae at 50 mg/kg × 5 days (i.p.) [1]. The authors explicitly state that aromatization of 3a to 4a resulted in complete loss of all filaricidal activity [1].

Antifilarial chemotherapy β-Carboline SAR Acanthocheilonema viteae

4-Chlorophenyl vs. 4-Methylphenyl Electronic Effect on Antifilarial Activity

Within the aromatic 9H-pyrido[3,4-b]indole-3-carboxylate series, the 4-chlorophenyl compound (target, 4a) is inactive, whereas the 4-methylphenyl analog (4c, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate) displays 94% microfilaricidal activity, 44% macrofilaricidal activity, and 100% sterilization of female worms at the identical dose of 50 mg/kg × 5 days (i.p.) against A. viteae [1]. Compound 4c was identified as the compound with the highest adulticidal activity in the entire study [1].

Antifilarial SAR Aryl substituent effects β-Carboline pharmacophore

Synthetic Intermediate Role: Direct Precursor to Broad-Spectrum Agent 5a

The target compound (4a) serves as the direct synthetic precursor to 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a), via LiAlH₄ reduction of the 3-carbomethoxy group [1]. Compound 5a was the only derivative active across all three filarial models tested: against A. viteae (76% microfilaricidal, 56% macrofilaricidal, 75% sterilization at 50 mg/kg × 5 days i.p.), against L. carinii (29% microfilaricidal, 95% macrofilaricidal at 30 mg/kg × 5 days i.p.), and against B. malayi (62% macrofilaricidal at 50 mg/kg × 5 days i.p. and also active by the oral route) [1]. No other compound in the 30+ member library exhibited this breadth of cross-species antifilarial activity [1].

Synthetic intermediate Antifilarial drug discovery Litomosoides carinii Brugia malayi

Building Block for β-Carboline-Based HDAC Inhibitor and DNA-Interactive Hybrids

The target compound has been employed as a starting material for the synthesis of β-carboline-cinnamoyl conjugates evaluated as class I-selective HDAC inhibitors and for DNA-interactive β-carboline–oxindole hybrids with cytotoxic activity [1][2]. In the HDAC inhibitor study, β-carboline-cinnamoyl conjugates derived from this scaffold exhibited superior HDAC inhibitory activity compared to the standard drug Entinostat (IC₅₀ = 3.87 ± 0.62 µM); several conjugates achieved sub-micromolar IC₅₀ values against human cancer cell lines [1]. In the oxindole hybrid series, the 1-aryl-9H-pyrido[3,4-b]indole-3-carbaldehyde intermediate derived from 4a was condensed with indolin-2-ones to yield compounds with IC₅₀ values as low as 1.43 ± 0.26 µM against HCT-15 colon cancer cells [2].

HDAC inhibition β-Carboline-oxindole hybrids Anticancer drug design

Physicochemical and Handling Property Differentiation vs. Ethyl Ester Analog

The methyl ester target compound (4a, CAS 113247-16-8, MW 336.78) has a reported melting point of 268–271 °C , whereas its ethyl ester analog (ethyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, CAS 1375081-76-7, MW 350.80) is a distinct chemical entity with different physical properties and reactivity . The calculated LogP for the methyl ester is 4.8 [1]. The methyl ester is a crystalline yellow solid at ambient temperature, facilitating handling and formulation as a suspension for in vivo studies [2].

Physicochemical properties Ester analog comparison Procurement specification

Optimal Research and Procurement Application Scenarios


Antifilarial SAR: Aromatic vs. Tetrahydro Activity Cliff Probe

Investigators studying the structural determinants of antifilarial activity in β-carbolines should procure this compound (4a) as the definitive negative-control partner to the highly active tetrahydro analog 3a. Head-to-head testing demonstrates that aromatization causes a 94% → 0% collapse in microfilaricidal activity against A. viteae at 50 mg/kg × 5 days i.p., making the 4a/3a pair an ideal tool for validating the essential role of the tetrahydropyridine ring in target engagement [1].

Synthetic Elaboration to Broad-Spectrum Antifilarial Lead 5a

Medicinal chemistry groups pursuing antifilarial lead optimization should source this compound as the direct precursor to 5a, the only derivative in the Srivastava series active across all three filarial models (A. viteae, L. carinii, B. malayi) and by both intraperitoneal and oral routes. LiAlH₄ reduction of the 3-carbomethoxy group proceeds in a single step to yield 5a, which displays 95% macrofilaricidal activity against L. carinii and 62% against the human filarial parasite B. malayi [1].

β-Carboline-Based HDAC Inhibitor and Anticancer Hybrid Synthesis

For laboratories developing class I-selective HDAC inhibitors or DNA-interactive anticancer agents built on the β-carboline scaffold, this compound serves as a literature-validated starting material. It has been used to prepare β-carboline-cinnamoyl conjugates with HDAC inhibitory activity superior to Entinostat and β-carboline–oxindole hybrids with low-micromolar IC₅₀ values against colon, lung, and breast cancer cell lines [2][3].

Electronic Substituent Effect Studies: 4-Chloro vs. 4-Methyl Comparator

The target compound (4a) and its 4-methylphenyl counterpart (4c) constitute a matched molecular pair for probing electronic substituent effects on β-carboline bioactivity. Despite differing by only one atom (Cl vs. CH₃), their antifilarial activities diverge from 0% to 94% microfilaricidal at identical dose and route, providing an exceptionally clean system for computational chemistry, QSAR modeling, or pharmacophore validation studies [1].

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